4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClNO3/c1-13(26)14-6-8-15(9-7-14)22(28)25-20-11-10-16(23)12-18(20)21(27)17-4-2-3-5-19(17)24/h2-12H,1H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJKVZVBDMQTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-(2-Chlorobenzoyl)Aniline
The synthesis begins with the preparation of the key intermediate 4-bromo-2-(2-chlorobenzoyl)aniline .
- Friedel-Crafts Acylation : Treat 4-bromoaniline with 2-chlorobenzoyl chloride in dichloromethane (DCM) using aluminum chloride (AlCl₃) as a catalyst at 0–5°C.
- Bromination : React the intermediate with pyridinium tribromide in DCM to introduce the bromo group at the para position.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | 2-Chlorobenzoyl chloride, AlCl₃, DCM, 0°C | 78% | |
| Bromination | Pyridinium tribromide, DCM, RT | 85% |
Synthesis of 4-Acetylbenzoyl Chloride
The acetylated benzoyl chloride is prepared via acetylation followed by chlorination.
- Acetylation : React benzoic acid with acetic anhydride in pyridine under reflux to form 4-acetylbenzoic acid.
- Chlorination : Treat 4-acetylbenzoic acid with thionyl chloride (SOCl₂) at 70°C to generate the acyl chloride.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, reflux | 90% | |
| Chlorination | SOCl₂, 70°C, 2 h | 95% |
Amide Coupling via Acyl Chloride
The final step involves coupling 4-acetylbenzoyl chloride with 4-bromo-2-(2-chlorobenzoyl)aniline.
- Base-Mediated Coupling : Combine equimolar amounts of 4-acetylbenzoyl chloride and the aniline derivative in dry tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Stir at room temperature for 12 h.
- Work-Up : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data :
| Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|
| THF, Et₃N, RT | 72% | 98.5% |
Alternative Methods
Copper-Catalyzed Amidation
A modified approach uses copper catalysts to enhance coupling efficiency (Inspired by).
Procedure :
- Mix 4-acetylbenzoic acid and 4-bromo-2-(2-chlorobenzoyl)aniline with copper(I) iodide (CuI), potassium phosphate (K₃PO₄), and 1,10-phenanthroline in toluene at 110°C for 24 h.
Key Data :
| Catalyst System | Yield | Reaction Time | Reference |
|---|---|---|---|
| CuI, K₃PO₄, 1,10-phenanthroline | 68% | 24 h |
One-Pot Sequential Reactions
A streamlined protocol avoids intermediate isolation (Adapted from):
- Perform Friedel-Crafts acylation and bromination in a single pot using AlCl₃ and pyridinium tribromide.
- Directly couple the crude product with 4-acetylbenzoyl chloride.
Key Data :
| Step | Overall Yield | Purity | Reference |
|---|---|---|---|
| One-pot synthesis | 65% | 95% |
Critical Analysis of Methodologies
Efficiency and Scalability
- Traditional Acylation-Chlorination : High yields but requires multiple purification steps.
- Copper-Catalyzed Method : Reduces reaction time but necessitates expensive ligands.
- One-Pot Approach : Ideal for industrial-scale production but may compromise purity.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more hydrogenated product.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods : The synthesis of 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically employs methods such as the Suzuki–Miyaura coupling reaction. This reaction is noted for its efficiency in forming carbon-carbon bonds under mild conditions, making it suitable for constructing complex organic molecules.
Chemical Properties : The compound features a unique combination of functional groups that may impart specific chemical and biological properties. Notably, the amidic C–N bond exhibits strong electron delocalization towards the aromatic moiety, influencing its reactivity and interaction with biological targets .
Medicinal Chemistry
Research is ongoing to explore the therapeutic potential of this compound. Its structural characteristics suggest possible applications in:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzamide compounds exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
- Anticancer Research : The compound's ability to interact with specific molecular targets may position it as a candidate for anticancer drug development. Its structural analogs have shown promise in inhibiting tumor growth in vitro .
- Anti-inflammatory Effects : Benzamide derivatives have been documented for their anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation .
Material Science
In industrial applications, this compound can serve as a building block for synthesizing new materials. Its properties may facilitate the development of polymers or other materials with enhanced performance characteristics.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- Antibacterial Activity Study : A study focusing on benzamide derivatives found that specific substitutions led to improved antibacterial efficacy compared to standard treatments like Ciprofloxacin . This suggests that similar modifications might enhance the activity of this compound.
- Antioxidant Activity Evaluation : Research involving related oxazole-containing compounds demonstrated varying degrees of antioxidant activity, indicating potential for further exploration of this compound’s antioxidant properties .
- Mechanism of Action Studies : Investigations into the compound's mechanism suggest interactions with specific molecular pathways, although further research is needed to elucidate these mechanisms fully.
Mechanism of Action
The mechanism by which 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially affecting various biological processes. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Substituent Variations in Halogenated Benzamides
The substituent pattern significantly influences physicochemical properties and bioactivity. Below is a comparative analysis:
Key Observations :
- For example, the target compound’s 4-bromo and 2-chlorobenzoyl groups may enhance lipophilicity compared to nitro or methoxy substituents .
- Acetyl vs. Acetylamino: The target compound’s 4-acetyl group differs from CI-994’s 4-acetylamino moiety.
- Bioactivity Trends : Compounds with trifluoromethyl groups (e.g., antistaphylococcal agents in ) show enhanced antibacterial activity, whereas halogenated benzamides (e.g., ) exhibit variable enzyme inhibition depending on substituent size and position.
Crystallographic and Hydrogen-Bonding Patterns
Crystallography data from reveals that halogenated benzamides often adopt planar configurations with intermolecular hydrogen bonds (e.g., N–H···O=C). The target compound’s acetyl group may introduce additional hydrogen-bonding sites (C=O···H–N), influencing crystal packing and solubility . In contrast, nitro-substituted analogues exhibit stronger π-π stacking due to electron-withdrawing groups .
Biological Activity
4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name
This compound
Key Features
- Contains multiple functional groups including an acetyl group, bromine, and chlorine.
- Exhibits a complex aromatic structure that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step processes such as the Suzuki–Miyaura coupling reaction. This method is favored for its mild conditions and high functional group tolerance.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, studies have shown that derivatives containing bromine atoms can enhance antimicrobial effects against various bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 40 µg/mL |
| Compound B | S. aureus | 30 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7) using the Sulforhodamine B (SRB) assay .
Table 2: Anticancer Activity Assessment
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | TBD | Apoptosis induction |
| Compound C | HeLa | 15 | Cell cycle arrest |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways. For example, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies
- Antimicrobial Evaluation : A study conducted on various benzamide derivatives indicated that those with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The correlation between structural modifications and biological activity was emphasized, suggesting a strategic approach for future drug design .
- Anticancer Screening : In a comparative study involving several synthesized compounds, this compound showed significant cytotoxicity against MCF7 cells, highlighting its potential as a lead compound for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-acetyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide, and what critical reaction conditions must be controlled?
- Answer : Synthesis typically involves multi-step reactions, including bromination, benzoylation, and acetylation. Key steps include:
- Bromination : Controlled addition of bromine sources (e.g., NBS) to the phenyl precursor at 0–5°C to avoid over-substitution .
- Benzoylation : Use of 2-chlorobenzoyl chloride in anhydrous dichloromethane with a Lewis acid catalyst (e.g., AlCl₃) under nitrogen atmosphere to prevent hydrolysis .
- Acetylation : Reaction with acetyl chloride in the presence of pyridine to neutralize HCl byproducts .
- Critical conditions: Temperature control (±2°C), solvent purity (HPLC-grade), and reaction time optimization (monitored via TLC/HPLC) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?
- Answer :
- ¹H/¹³C NMR :
- Aromatic protons: δ 7.2–8.1 ppm (multiplet for bromophenyl and chlorobenzoyl groups) .
- Acetyl group: Singlet at δ 2.6 ppm (CH₃) and carbonyl at ~δ 200 ppm in ¹³C NMR .
- HPLC : Purity >98% with retention time consistency across C18 columns (methanol/water mobile phase) .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ matching theoretical mass (e.g., m/z ~500–520 range) .
- X-ray Crystallography : For confirming stereochemistry (e.g., dihedral angles between aromatic rings) .
Q. What are the primary biological targets or pathways associated with this compound based on structural analogs?
- Answer : Structural analogs (e.g., benzamide derivatives) show activity against:
- Kinase Inhibition : Interaction with ATP-binding pockets due to halogenated aryl groups .
- Antimicrobial Targets : Disruption of bacterial cell walls via benzoyl moiety .
- Cancer Pathways : Induction of apoptosis via caspase-3 activation (observed in chlorobenzoyl-containing analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) .
- Solubility Issues : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC post-dissolution .
- Structural Confirmation : Verify batch purity (e.g., NMR crystallography) to rule out degradation products .
- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies optimize the yield of the acetylated intermediate during synthesis?
- Answer :
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during benzoylation .
- Catalyst Optimization : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C, improving yield by 15–20% .
- Workup Refinement : Extract intermediates with ethyl acetate (3×) and dry over MgSO₄ to prevent hydrolysis .
Q. How to design a stability study under varying pH and temperature conditions for this compound?
- Answer :
- pH Range : Test stability in buffers (pH 1.2, 4.5, 7.4) at 37°C over 24 hours. Monitor degradation via HPLC .
- Thermal Stress : Heat samples to 40–60°C for 48 hours; analyze for acetyl group hydrolysis (loss of δ 2.6 ppm peak in NMR) .
- Light Exposure : Conduct ICH-compliant photostability tests (UV/Vis light, 1.2 million lux hours) .
- Data Interpretation : Use Arrhenius plots to predict shelf-life and identify degradation pathways (e.g., radical oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
